Diallyl Oxalate vs. Diallyl Esters: Quantified Advantage in Cyclopolymerization Propensity
Diallyl oxalate demonstrates the highest measured cyclopolymerization propensity among a series of aliphatic diallyl esters. In a direct comparative study, its Kc value—the ratio of the rate constant for unimolecular cyclization to that of bimolecular propagation—was measured at 3.6 mole/L at 60°C. This value is significantly higher than that of its closest analogs: diallyl malonate (3.2), diallyl succinate (2.8), diallyl adipate (2.5), and diallyl sebacate (1.2) [1].
| Evidence Dimension | Cyclopolymerization propensity (Kc value) |
|---|---|
| Target Compound Data | 3.6 mole/L |
| Comparator Or Baseline | Diallyl malonate: 3.2; Diallyl succinate: 2.8; Diallyl adipate: 2.5; Diallyl sebacate: 1.2 mole/L |
| Quantified Difference | 12.5% higher than diallyl malonate; 28.6% higher than diallyl succinate; 44% higher than diallyl adipate; 200% higher than diallyl sebacate |
| Conditions | Polymerization at 60°C using benzoyl peroxide initiator [1] |
Why This Matters
This metric directly correlates with a higher degree of intramolecular cyclization, yielding a polymer with a more rigid, cyclic backbone structure and different physical properties (e.g., glass transition temperature, solubility) compared to polymers derived from other diallyl esters.
- [1] Matsumoto, A., et al. Studies of the polymerization of diallyl compounds. VII. Kinetics of the polymerization of diallyl esters of aliphatic dicarboxylic acids. J. Polym. Sci. A-1 Polym. Chem. 1970, 8 (3), 781-791. View Source
